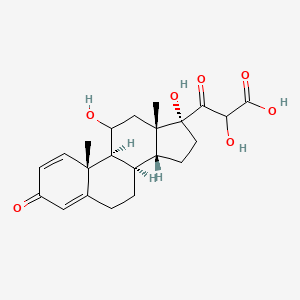

Acide Prednisolone-21-Carboxylique

Vue d'ensemble

Description

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties This compound is characterized by the presence of a carboxylic acid group at the 21st position of the prednisolone molecule

Applications De Recherche Scientifique

Prednisolone-21-Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of corticosteroids.

Biology: Employed in studies investigating the metabolic pathways of glucocorticoids.

Medicine: Research on its potential therapeutic effects and its role in drug development.

Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.

Mécanisme D'action

Target of Action

Prednisolone-21-Carboxylic Acid, like Prednisolone, primarily targets glucocorticoid receptors (GRs) . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone-21-Carboxylic Acid interacts with its targets by binding to specific glucocorticoid receptors in the cytoplasm of target cells . This binding forms glucocorticoid receptor complexes, which then translocate to the nucleus and interact with the DNA, influencing the transcription of target genes . This interaction leads to changes in the expression of proteins that mediate the compound’s anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The biochemical pathways affected by Prednisolone-21-Carboxylic Acid are primarily related to inflammation and immune response. The compound’s interaction with glucocorticoid receptors leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes . This modulation affects various biochemical pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .

Pharmacokinetics

Prednisolone-21-Carboxylic Acid, similar to Prednisolone, exhibits concentration-dependent non-linear pharmacokinetics . It can be reversibly metabolized to prednisone, which is then metabolized to various metabolites . These metabolic processes influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of Prednisolone-21-Carboxylic Acid’s action are primarily related to its anti-inflammatory and immunosuppressive effects . By modulating the expression of various genes, the compound can reduce inflammation, suppress immune response, and exert anti-neoplastic and vasoconstrictive effects .

Action Environment

The action, efficacy, and stability of Prednisolone-21-Carboxylic Acid can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the compound’s action can also be influenced by the physiological environment, including the presence of other compounds and the state of the target cells .

Analyse Biochimique

Biochemical Properties

Prednisolone-21-Carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 11β-Hydroxysteroid dehydrogenase (11β-HSD), which is involved in the interconversion of active and inactive glucocorticoids . This interaction is crucial for regulating the local concentration of active glucocorticoids in tissues. Additionally, Prednisolone-21-Carboxylic Acid can bind to glucocorticoid receptors, influencing gene expression and protein synthesis .

Cellular Effects

Prednisolone-21-Carboxylic Acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the expression of genes involved in glucose metabolism, cell cycle, apoptosis, and inflammation . In immune cells, it can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of Prednisolone-21-Carboxylic Acid involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with DNA to modify gene transcription . The compound can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins. Additionally, it inhibits the synthesis of prostaglandins by blocking the arachidonic acid pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prednisolone-21-Carboxylic Acid can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that prolonged exposure to Prednisolone-21-Carboxylic Acid can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Prednisolone-21-Carboxylic Acid vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without significant adverse effects . At high doses, it can cause toxic effects, such as hyperglycemia, muscle wasting, and immunosuppression . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

Prednisolone-21-Carboxylic Acid is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-HSD, which converts it to its active form . The compound can also influence metabolic flux and metabolite levels by regulating the expression of genes involved in glucose and lipid metabolism . This regulation can lead to changes in energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Prednisolone-21-Carboxylic Acid is transported and distributed through various mechanisms. It can bind to transport proteins, such as corticosteroid-binding globulin (CBG), which facilitates its distribution to target tissues . The compound can also interact with membrane transporters, increasing its permeability across cell membranes . This interaction affects its localization and accumulation within specific tissues.

Subcellular Localization

Prednisolone-21-Carboxylic Acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For example, its binding to glucocorticoid receptors in the cytoplasm is a critical step for its subsequent translocation to the nucleus . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21-Carboxylic Acid typically involves the following steps:

Starting Material: Prednisone acetate is used as the starting material.

Protective Reactions: Sequential 3, 20-keto protective reactions are carried out.

Reduction Reaction: 11-keto reduction reaction is performed.

Esterification: 21-hydroxyl esterification reaction is conducted.

Deprotection: 3, 20-keto deprotection reaction is carried out.

Hydrolysis: 21-acetic ester hydrolysis reaction is performed to obtain Prednisolone-21-Carboxylic Acid.

Industrial Production Methods: The industrial production of Prednisolone-21-Carboxylic Acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis .

Types of Reactions:

Oxidation: Prednisolone-21-Carboxylic Acid can undergo oxidation reactions, converting hydroxyl groups to ketones.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 21st position can yield a ketone, while reduction can revert it back to a hydroxyl group .

Comparaison Avec Des Composés Similaires

Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the carboxylic acid group at the 21st position.

Methylprednisolone: Another glucocorticoid with a methyl group at the 6th position, used for its potent anti-inflammatory effects.

Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th position.

Uniqueness: Prednisolone-21-Carboxylic Acid is unique due to the presence of the carboxylic acid group at the 21st position, which can influence its binding affinity and metabolic stability. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .

Activité Biologique

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a well-known glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications and biochemical interactions within the body. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

Prednisolone-21-Carboxylic Acid primarily targets glucocorticoid receptors (GRs) in various tissues. Upon binding to these receptors in the cytoplasm, it forms a complex that translocates to the nucleus, where it influences gene transcription related to inflammation and immune responses.

Mode of Action

The compound modulates the expression of pro-inflammatory and anti-inflammatory genes. Specifically, it suppresses pro-inflammatory cytokines while promoting anti-inflammatory mediators, thereby reducing inflammation and modulating immune responses.

Pharmacokinetics

Prednisolone-21-Carboxylic Acid exhibits concentration-dependent non-linear pharmacokinetics similar to its parent compound, prednisolone. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption following administration.

- Distribution : The compound binds to transport proteins like corticosteroid-binding globulin (CBG), facilitating its distribution to target tissues.

- Metabolism : Metabolized by enzymes such as 11β-Hydroxysteroid dehydrogenase (11β-HSD), which interconverts active and inactive forms of glucocorticoids .

Prednisolone-21-Carboxylic Acid participates in various biochemical pathways, influencing cellular functions such as:

- Gene Expression : Regulates genes involved in glucose metabolism, cell cycle progression, apoptosis, and inflammation.

- Cellular Effects : Affects signaling pathways that modulate cellular metabolism and immune responses.

Case Studies

-

Sensitivity in ELISA Assays

A study optimized an in-house ELISA for detecting prednisolone derivatives, including Prednisolone-21-Carboxylic Acid. The sensitivity achieved was notable, with recovery rates from human serum pools ranging from 88.32% to 102.50% . -

Long-term Effects on Health

Research indicates that prolonged exposure to glucocorticoids can lead to adverse health effects such as diabetes, hypertension, and increased susceptibility to infections. These findings highlight the importance of understanding the pharmacological profiles of compounds like Prednisolone-21-Carboxylic Acid .

Pharmacological Characterization

Studies have demonstrated that modifications to prednisolone can yield compounds with reduced systemic side effects while maintaining anti-inflammatory efficacy. For instance, local anti-inflammatory steroid-21-oate esters exhibited minimal systemic side effects due to their rapid hydrolysis into inactive metabolites .

Applications in Scientific Research

Prednisolone-21-Carboxylic Acid serves several purposes in scientific research:

- Analytical Chemistry : Used as a reference standard for quantifying corticosteroids.

- Biological Studies : Investigated for its role in metabolic pathways associated with glucocorticoids.

- Pharmaceutical Development : Explored for potential therapeutic applications and drug formulation strategies .

Summary of Biological Activity

| Parameter | Description |

|---|---|

| Target Receptor | Glucocorticoid receptors (GRs) |

| Mechanism of Action | Modulates gene expression related to inflammation |

| Pharmacokinetics | Concentration-dependent non-linear pharmacokinetics |

| Biochemical Pathways | Influences glucose metabolism, apoptosis, immune response |

| Research Applications | Analytical standards, metabolic pathway studies, therapeutic research |

Propriétés

IUPAC Name |

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICRVHUOJZUSPV-TZAHIGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.